molecular formula C9H16O3 B3055026 Methyl 1-hydroxycycloheptane-1-carboxylate CAS No. 62791-48-4

Methyl 1-hydroxycycloheptane-1-carboxylate

Cat. No.: B3055026
CAS No.: 62791-48-4
M. Wt: 172.22 g/mol
InChI Key: MEKKVFIHTHEWMG-UHFFFAOYSA-N
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Description

Methyl 1-hydroxycycloheptane-1-carboxylate is an organic compound with the molecular formula C9H16O3. It is a liquid at room temperature and has a melting point of 24-25°C . This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 1-hydroxycycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “Methyl 1-hydroxycycloheptane-1-carboxylate” includes several hazard statements: H303, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, exposure controls and personal protection .

Future Directions

As for future directions, one study has used a similar compound, methyl (S)-3-cyclohexene-1-carboxylate, as a chiral precursor for the important anticoagulant Edoxaban . This suggests that “Methyl 1-hydroxycycloheptane-1-carboxylate” and similar compounds could have potential applications in the synthesis of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-hydroxycycloheptane-1-carboxylate can be synthesized through the esterification of 1-hydroxycycloheptane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxycycloheptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 1-hydroxycycloheptane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-hydroxycyclohexane-1-carboxylate
  • Methyl 1-hydroxycyclopentane-1-carboxylate
  • Methyl 1-hydroxycyclooctane-1-carboxylate

Uniqueness

Methyl 1-hydroxycycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. This structural difference can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

methyl 1-hydroxycycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-8(10)9(11)6-4-2-3-5-7-9/h11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKKVFIHTHEWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617274
Record name Methyl 1-hydroxycycloheptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62791-48-4
Record name Methyl 1-hydroxycycloheptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-hydroxycycloheptane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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